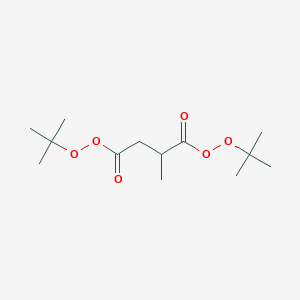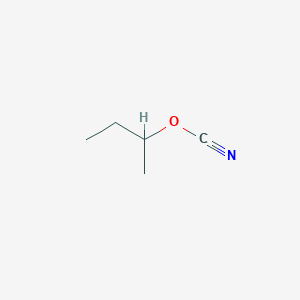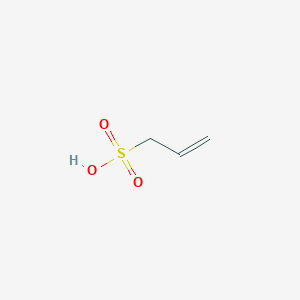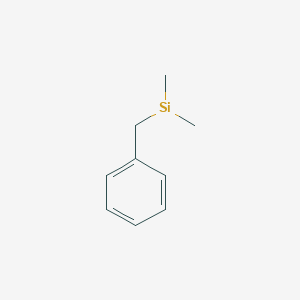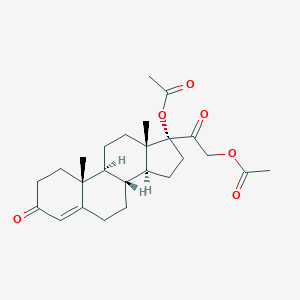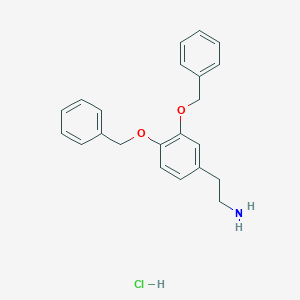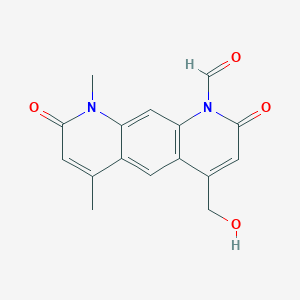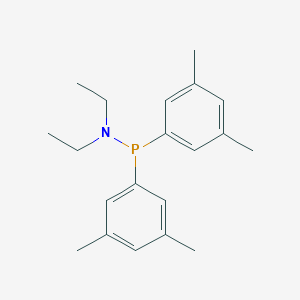
1,4-Benzenedicarboxylic acid, monobutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarboxylic acid, monobutyl ester, commonly known as dimethyl phthalate (DMP), is a colorless, oily liquid with a faint, sweet odor. It is widely used as a plasticizer, solvent, and additive in various industrial applications. DMP is also used as a fragrance fixative in perfumes, as well as a mosquito repellent.
Mecanismo De Acción
1,4-Benzenedicarboxylic acid, monobutyl ester is a small molecule that can easily penetrate cell membranes. Once inside the cell, it can interact with various cellular components, such as proteins and lipids, leading to changes in their function. 1,4-Benzenedicarboxylic acid, monobutyl ester has been shown to have estrogenic and anti-androgenic effects, as well as disrupt the endocrine system.
Efectos Bioquímicos Y Fisiológicos
1,4-Benzenedicarboxylic acid, monobutyl ester has been shown to have a variety of biochemical and physiological effects in vivo. It has been shown to cause liver and kidney damage in rats, as well as disrupt the reproductive system in both males and females. 1,4-Benzenedicarboxylic acid, monobutyl ester has also been shown to have neurotoxic effects, causing damage to the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Benzenedicarboxylic acid, monobutyl ester is a commonly used solvent in analytical chemistry due to its low toxicity and high solubility for a variety of compounds. However, it can also be a potential source of contamination in experiments. 1,4-Benzenedicarboxylic acid, monobutyl ester has also been shown to have an inhibitory effect on certain enzymes, which can affect experimental results.
Direcciones Futuras
1. Investigate the potential use of 1,4-Benzenedicarboxylic acid, monobutyl ester as a corrosion inhibitor in various industrial applications.
2. Study the effect of 1,4-Benzenedicarboxylic acid, monobutyl ester on the immune system and its potential use as an immunomodulator.
3. Investigate the potential use of 1,4-Benzenedicarboxylic acid, monobutyl ester in drug delivery systems.
4. Study the effect of 1,4-Benzenedicarboxylic acid, monobutyl ester on the gut microbiome and its potential role in gut health.
5. Investigate the potential use of 1,4-Benzenedicarboxylic acid, monobutyl ester as a fragrance fixative in perfumes and its effect on human health.
In conclusion, 1,4-Benzenedicarboxylic acid, monobutyl ester (1,4-Benzenedicarboxylic acid, monobutyl ester) is a widely used plasticizer, solvent, and additive in various industrial applications. It has been extensively studied for its potential use in drug delivery systems, as well as a corrosion inhibitor. 1,4-Benzenedicarboxylic acid, monobutyl ester has also been shown to have various biochemical and physiological effects, including liver and kidney damage, reproductive system disruption, and neurotoxicity. While 1,4-Benzenedicarboxylic acid, monobutyl ester is commonly used as a solvent in analytical chemistry, it can also be a potential source of contamination in experiments. Future research should focus on investigating the potential use of 1,4-Benzenedicarboxylic acid, monobutyl ester in various applications, as well as its effect on human health and the environment.
Métodos De Síntesis
1,4-Benzenedicarboxylic acid, monobutyl ester can be synthesized by reacting phthalic anhydride with butanol in the presence of a catalyst. The reaction is exothermic and requires careful temperature control. The resulting product is then purified by distillation.
Aplicaciones Científicas De Investigación
1,4-Benzenedicarboxylic acid, monobutyl ester has been extensively studied for its various applications in the scientific community. It is commonly used as a solvent in analytical chemistry, as well as a plasticizer in polymer science. 1,4-Benzenedicarboxylic acid, monobutyl ester has also been studied for its potential use in drug delivery systems and as a corrosion inhibitor.
Propiedades
Número CAS |
1818-06-0 |
|---|---|
Nombre del producto |
1,4-Benzenedicarboxylic acid, monobutyl ester |
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
4-butoxycarbonylbenzoic acid |
InChI |
InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-6-4-9(5-7-10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14) |
Clave InChI |
QLUQHFODHZKSDT-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)C(=O)O |
Otros números CAS |
1818-06-0 |
Sinónimos |
1,4-Benzenedicarboxylic acid hydrogen 1-butyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



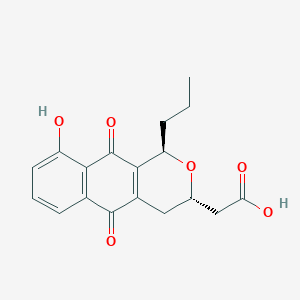
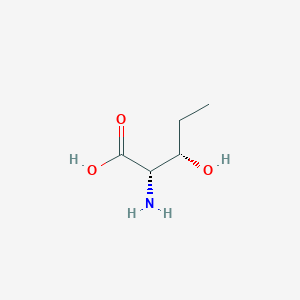
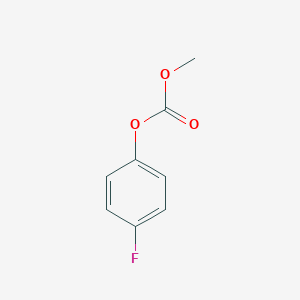
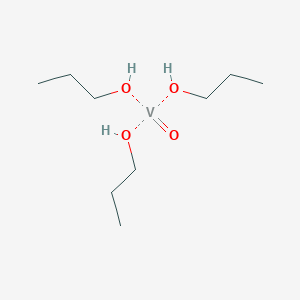
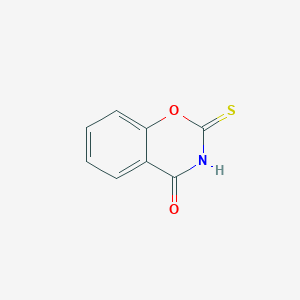
![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)
